molecular formula C21H15F3N10O2S B4600290 7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4600290
M. Wt: 528.5 g/mol
InChI Key: NJWBCJMLTGTIEV-UHFFFAOYSA-N
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Description

7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C21H15F3N10O2S and its molecular weight is 528.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 528.10522542 g/mol and the complexity rating of the compound is 885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds similar to 7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine has focused on their synthesis and chemical properties. For example, Salem et al. (2015) explored the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine, which share structural similarities with the compound . Their research highlighted the use of microwave irradiation in synthesis and provided insight into the regioselectivity of cyclocondensation reactions through ab initio quantum chemical calculations (Salem et al., 2015).

Applications in Drug Design

In the realm of drug design, these types of compounds have been investigated for their potential applications. For instance, Alamshany et al. (2023) conducted a study on novel pyrido[2,3-d]pyrimidines, a class to which our compound of interest belongs. They performed molecular docking studies to evaluate the antiviral potency of these compounds against SARS-CoV-2, demonstrating their relevance in contemporary drug discovery (Alamshany et al., 2023).

Antimicrobial Activities

The antimicrobial potential of similar compounds has also been a significant area of investigation. Mabkhot et al. (2016) synthesized new pyrazole, pyridine, and [1,2,4]triazolo[1,5-α]pyrimidine derivatives, assessing their antibacterial and antifungal activities. They found that some of these compounds exhibited potency against various microbial strains, indicating the potential of such compounds in antimicrobial applications (Mabkhot et al., 2016).

Biological Activities

Exploring the broader biological activities of these compounds, Sun Guo-xiang (2009) designed and synthesized derivatives of triazolo[1,5-a]pyrimidines, revealing their herbicidal activities. This suggests the potential of these compounds in agricultural applications as well (Sun Guo-xiang, 2009).

Properties

IUPAC Name

11-(1,5-dimethylpyrazol-4-yl)-4-[(3-methyl-4-nitropyrazol-1-yl)methyl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N10O2S/c1-9-13(34(35)36)6-32(29-9)7-15-28-19-18-17(25-8-33(19)30-15)16-11(12-5-26-31(3)10(12)2)4-14(21(22,23)24)27-20(16)37-18/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWBCJMLTGTIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC3=C2C4=C(S3)C5=NC(=NN5C=N4)CN6C=C(C(=N6)C)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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